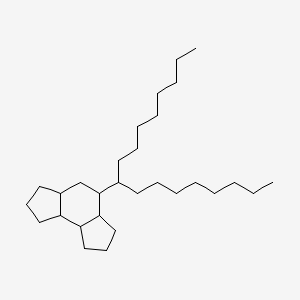

As-Indacene, dodecahydro-4-(1-octylnonyl)-

Description

Overview of Indacene Isomers and Their Chemical Significance

Indacene refers to a tricyclic aromatic hydrocarbon with the molecular formula C12H8. It exists in three constitutional isomers: s (symmetric), as (asymmetric), and m (meso) -indacene. These isomers are of significant interest in materials science and organic electronics due to their varied electronic properties upon functionalization and incorporation into larger conjugated systems. The as-indacene (B1234498) core, in its fully saturated dodecahydro form, provides a rigid, non-planar scaffold.

Structural Characteristics of Saturated Polycyclic Hydrocarbons

Saturated polycyclic hydrocarbons, such as dodecahydro-as-indacene, are characterized by their rigid, three-dimensional structures. Unlike their flat, aromatic relatives, these saturated systems possess specific spatial arrangements of their atoms, leading to distinct conformational isomers. This structural rigidity is a key feature in molecular design, as it allows for the precise positioning of functional groups in space, a critical factor in the development of molecules with specific biological or material properties. The fusion of multiple rings creates a compact and robust core.

Contextualizing As-Indacene, Dodecahydro-4-(1-octylnonyl)- within Contemporary Organic Synthesis and Molecular Design

The molecule , As-Indacene, dodecahydro-4-(1-octylnonyl)-, combines the rigid dodecahydro-as-indacene scaffold with a large, flexible lipophilic tail (the 1-octylnonyl group). This combination of a rigid core and a long alkyl chain is a common motif in several areas of chemical science. For instance, in materials science, such structures can be precursors to liquid crystals or components of advanced lubricants. The long alkyl chain can impart solubility in nonpolar media and influence the self-assembly properties of the molecule. A patent related to as-indacene derivatives suggests potential applications in liquid crystal media for displays, highlighting the relevance of this core structure in materials science. google.com

Research Gaps and Motivations for Investigating As-Indacene, Dodecahydro-4-(1-octylnonyl)- as a Novel Scaffold

Despite the intriguing structure of As-Indacene, dodecahydro-4-(1-octylnonyl)-, there is a notable absence of dedicated research in publicly accessible scientific literature. Its synthesis, specific physical and chemical properties beyond basic data, and potential applications remain largely unexplored. This significant research gap provides a strong motivation for further investigation.

The unique combination of a defined three-dimensional core and a long, flexible side chain suggests several avenues for research. Studies could explore its potential as a novel building block in supramolecular chemistry, as a component in new polymeric materials, or as a scaffold in medicinal chemistry to which pharmacologically active groups could be attached. The physical properties imparted by the 1-octylnonyl group, such as its viscosity and thermal behavior, could also be of interest for applications in lubrication technology. The lack of detailed studies highlights an opportunity to expand the fundamental knowledge of substituted polycyclic hydrocarbons.

Below are the available physical and chemical properties for As-Indacene, dodecahydro-4-(1-octylnonyl)-.

| Property | Value |

| Molecular Formula | C29H54 |

| Molecular Weight | 402.74 g/mol |

| CAS Number | 55530-51-3 |

Data sourced from chemical databases.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55530-51-3 |

|---|---|

Molecular Formula |

C29H54 |

Molecular Weight |

402.7 g/mol |

IUPAC Name |

4-heptadecan-9-yl-1,2,3,3a,4,5,5a,6,7,8,8a,8b-dodecahydro-as-indacene |

InChI |

InChI=1S/C29H54/c1-3-5-7-9-11-13-17-24(18-14-12-10-8-6-4-2)29-23-25-19-15-20-26(25)27-21-16-22-28(27)29/h24-29H,3-23H2,1-2H3 |

InChI Key |

JSKCOAYGYKRYTA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CCCCCCCC)C1CC2CCCC2C3C1CCC3 |

Origin of Product |

United States |

Synthetic Methodologies for As Indacene, Dodecahydro 4 1 Octylnonyl

Retrosynthetic Analysis and Strategic Disconnections for the Dodecahydroindacene Core

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For the dodecahydro-as-indacene core, the primary goal is to simplify the fused tricyclic structure. Strategic disconnections are typically made at the bonds that form the rings.

A logical retrosynthetic approach for the dodecahydro-as-indacene skeleton involves disconnecting the C-C bonds that fuse the three five-membered rings. A primary disconnection can be made across one of the cyclopentane (B165970) rings, breaking it down into a bicyclic or monocyclic precursor. This process is repeated until simple starting materials are reached. icj-e.org

Key Disconnections for the Dodecahydro-as-indacene Core:

Disconnection A (Inter-ring): Cleavage of a C-C bond shared between two rings. This simplifies the tricyclic system to a bicyclic intermediate, such as a substituted bicyclo[3.3.0]octane or a hydrindane derivative. This is often the most strategic initial step.

Disconnection B (Intra-ring): Cleavage of a bond within one of the rings. This can transform a five-membered ring into an open-chain precursor with functional groups positioned for a subsequent cyclization reaction.

Applying these principles, a plausible retrosynthetic pathway might start by disconnecting the central ring, leading to a precursor containing a cyclopentane ring flanked by two side chains capable of forming the other two rings. Further disconnection of these side chains would lead to simpler cyclopentane or even acyclic precursors. The choice of disconnection strategy is heavily influenced by the availability of stereocontrolled methods for the forward-reaction cyclizations.

Development of Novel Synthetic Routes to the Fused Dodecahydroindacene System

The construction of the saturated, fused tricyclic system of dodecahydro-as-indacene requires robust cyclization methods. The formation of polycyclic aromatic hydrocarbons often involves complex reaction pathways that are highly dependent on conditions like temperature and pressure. uoa.gr While the target molecule is saturated, many synthetic routes proceed through unsaturated indacene intermediates, which are subsequently hydrogenated. Intramolecular cyclization reactions are a common strategy for forming such fused ring systems. researchgate.net

Strategies for Stereoselective Control:

Substrate Control: Utilizing a starting material with pre-existing stereocenters can direct the stereochemical outcome of subsequent cyclization steps. The existing stereochemistry can favor the formation of one diastereomer over others due to steric hindrance.

Catalyst Control: The use of chiral catalysts, particularly in hydrogenation or cyclization steps, can induce enantioselectivity or diastereoselectivity. For instance, asymmetric hydrogenation of an unsaturated as-indacene (B1234498) precursor using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium complexes) can yield a specific stereoisomer of the dodecahydro core.

Reagent Control: The choice of reagents in cyclization reactions can influence the stereochemical outcome. For example, radical cyclizations can exhibit stereoselectivity based on the conformation of the transition state.

A hypothetical stereoselective synthesis could involve a cascade reaction where the formation of multiple C-C bonds occurs in a single, controlled process, setting the stereochemistry of several centers simultaneously. researchgate.net

The synthesis must selectively form the asymmetric (as-) indacene skeleton over the symmetric (s-) or indeno[2,1-c]fluorene isomers. researchgate.net Regioselectivity is the control of which bonds are formed when multiple reaction sites are available.

Methods for Achieving Regioselectivity:

Directing Groups: The placement of functional groups on the precursor molecule can direct the cyclization to a specific position. For example, an electron-withdrawing or electron-donating group can activate or deactivate certain positions, favoring bond formation at a desired site.

Reaction Mechanism: The inherent mechanism of the chosen cyclization reaction can impart regioselectivity. For instance, cationic polyene cyclizations often proceed with high regioselectivity governed by the stability of the intermediate carbocations. nih.gov Similarly, radical annulation cyclizations can be highly regioselective. rsc.org

Precursor Symmetry: Designing a precursor that, due to its structure, can only cyclize to form the desired as-indacene skeleton is an effective strategy.

The table below summarizes potential cyclization strategies and their implications for stereochemical and regiochemical control.

| Cyclization Strategy | Description | Stereocontrol | Regiocontrol |

|---|---|---|---|

| Cationic Polyene Cyclization | An acid-catalyzed cyclization of a precursor with multiple double bonds. | Can be highly diastereoselective based on chair-like transition states. | Generally high, governed by carbocation stability rules (Markovnikov's rule). |

| Radical Cascade Cyclization | A sequence of intramolecular radical additions to form multiple rings. | Dependent on transition state geometry; can be influenced by substituents. | High, typically favoring the formation of five-membered rings (5-exo-trig). rsc.org |

| Diels-Alder Cycloaddition | A [4+2] cycloaddition to form a six-membered ring, which is then modified. | Excellent (syn-addition), predictable based on the dienophile/diene geometry. | Excellent, predictable based on frontier molecular orbital theory. |

| Asymmetric Hydrogenation | Reduction of an unsaturated as-indacene precursor using a chiral catalyst. | Can provide high enantiomeric excess with the appropriate catalyst. | Not applicable (regiochemistry is already established in the precursor). |

Introduction of the 1-Octylnonyl Moiety: Optimization of Coupling and Functionalization Strategies

Attaching the large, branched 1-octylnonyl group to the C4 position of the rigid dodecahydro-as-indacene core is a non-trivial synthetic step. The steric bulk of both the polycyclic core and the secondary alkyl group presents a significant challenge. Friedel-Crafts alkylation, a common method for attaching alkyl groups to aromatic rings, is not suitable for a saturated system. libretexts.org

A more viable approach involves a cross-coupling reaction. This strategy requires prior functionalization of the dodecahydro-as-indacene core at the C4 position (e.g., conversion to a halide or triflate) and preparation of a suitable 1-octylnonyl organometallic reagent.

Potential Coupling Strategies:

Grignard Reaction: Conversion of 9-bromooctadecane (the precursor to the 1-octylnonyl group) to a Grignard reagent, followed by reaction with a C4-functionalized indacene derivative (e.g., an indacenone). Subsequent dehydration and hydrogenation would yield the final product.

Suzuki Coupling: Preparation of a 1-octylnonyl boronic ester and coupling it with a C4-halo-dodecahydro-as-indacene derivative under palladium catalysis.

Kumada Coupling: Coupling of a 1-octylnonyl Grignard reagent with a C4-halo-dodecahydro-as-indacene using a nickel or palladium catalyst.

Optimization of these coupling reactions is crucial to maximize the yield and overcome steric hindrance.

| Parameter | Optimization Goal | Example Conditions |

|---|---|---|

| Catalyst | To increase reaction rate and prevent side reactions. | Palladium catalysts with bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often effective for sterically hindered couplings. |

| Solvent | To ensure solubility of reactants and facilitate the reaction. | Aprotic polar solvents like THF, Dioxane, or Toluene are commonly used. |

| Temperature | To provide sufficient energy for activation while minimizing decomposition. | Reactions may require elevated temperatures (60-110 °C), but this can also promote side reactions like beta-hydride elimination. |

| Base (for Suzuki) | To activate the boronic ester and facilitate transmetalation. | A moderately strong base like K₃PO₄ or Cs₂CO₃ is often used to avoid substrate degradation. |

Mechanistic Studies of Key Transformation Steps and Reaction Pathways

Understanding the mechanisms of the key reactions is essential for optimizing the synthesis. While specific mechanistic studies on As-Indacene, dodecahydro-4-(1-octylnonyl)- are not available, the pathways can be inferred from well-established reaction mechanisms.

Mechanism of Ring Formation: If a radical cascade cyclization is employed, the mechanism would involve the initial formation of a radical, followed by a series of intramolecular additions to pendant double bonds. rsc.org The regioselectivity for forming five-membered rings is governed by Baldwin's rules, which favor 5-exo cyclizations. The reaction terminates when the radical is quenched. In a cationic cyclization, the mechanism involves the formation of a key carbocation that is attacked intramolecularly by a π-bond, generating a new ring and a new carbocation, which continues the cascade until termination. nih.gov

Mechanism of Cross-Coupling: For a palladium-catalyzed Suzuki coupling, the mechanism follows a well-understood catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the functionalized indacene core, forming a Pd(II) complex.

Transmetalation: The 1-octylnonyl group is transferred from the boron atom to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments (the indacene core and the 1-octylnonyl group) are eliminated from the palladium center, forming the final C-C bond and regenerating the Pd(0) catalyst.

Each step in this cycle can be influenced by factors such as ligand choice and solvent, providing multiple points for reaction optimization.

Structural Elucidation and Conformational Analysis of As Indacene, Dodecahydro 4 1 Octylnonyl

Advanced Spectroscopic Characterization Techniques

The definitive structure of a complex saturated hydrocarbon like As-Indacene (B1234498), dodecahydro-4-(1-octylnonyl)-, is determined through a combination of advanced spectroscopic methods. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to piece together its molecular framework and confirm its elemental composition.

Elucidation via Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multi-dimensional NMR spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules. For As-Indacene, dodecahydro-4-(1-octylnonyl)-, a full suite of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a complex series of overlapping signals in the aliphatic region, typically between 0.8 and 2.0 ppm. The terminal methyl groups of the 1-octylnonyl side chain would likely appear as a triplet around 0.9 ppm. The methine proton at the point of attachment of the alkyl chain to the indacene core would be a key signal, expected to be a multiplet further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments. Given the molecule's formula, C₂₉H₅₄, 29 distinct signals would be expected if the molecule has no symmetry. The signals for the aliphatic side chain would be found in the typical 14-40 ppm range, while the carbons of the fused ring system would appear at slightly lower field strengths.

2D NMR Techniques: To resolve the complex, overlapping signals and establish connectivity, several two-dimensional NMR experiments are essential:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of adjacent protons through the carbon skeleton of both the fused rings and the alkyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of a specific proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule, for instance, linking the protons on the 1-octylnonyl side chain to the carbons of the as-indacene core.

An illustrative table of expected NMR assignments is provided below.

| Position | Expected ¹³C Chemical Shift (δ, ppm) | Expected ¹H Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| C1' (methine of side chain) | ~45-50 | ~1.5-1.8 (m) | Indacene core carbons |

| Indacene Core CH | ~35-45 | ~1.6-2.0 (m) | Adjacent core carbons, C1' |

| Indacene Core CH₂ | ~25-35 | ~1.2-1.6 (m) | Adjacent core carbons |

| Side Chain CH₂ | ~22-33 | ~1.2-1.4 (m) | Adjacent side chain carbons |

| Side Chain CH₃ | ~14 | ~0.9 (t) | Adjacent CH₂ |

Mass Spectrometry for Structural Confirmation

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. For a non-polar, high molecular weight alkane like As-Indacene, dodecahydro-4-(1-octylnonyl)-, a soft ionization technique such as field ionization (FI) or chemical ionization (CI) would be ideal to observe the molecular ion peak.

The nominal molecular weight of C₂₉H₅₄ is 402.7 g/mol . youtube.com High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Under electron ionization (EI), which is a higher energy technique, the molecule would be expected to fragment extensively. The fragmentation of saturated cyclic hydrocarbons typically involves the loss of alkyl radicals. ic.ac.uk Key fragmentation pathways would include:

Cleavage at the point of branching, leading to the loss of the octyl or nonyl radical from the side chain.

Loss of the entire 1-octylnonyl side chain.

Complex fragmentation of the dodecahydro-as-indacene ring system, leading to a series of characteristic ions separated by 14 Da (corresponding to CH₂ groups). ic.ac.uk

A hypothetical fragmentation table is presented below.

| m/z | Possible Fragment | Significance |

|---|---|---|

| 402 | [M]⁺ | Molecular Ion |

| 279 | [M - C₉H₁₉]⁺ | Loss of nonyl radical |

| 291 | [M - C₈H₁₇]⁺ | Loss of octyl radical |

| 163 | [C₁₂H₂₇]⁺ | Dodecahydro-as-indacene fragment |

| 57, 71, 85... | [CₙH₂ₙ₊₁]⁺ | Alkyl chain fragments |

Stereochemical Assignment and Diastereomeric Purity Determination

The structure of As-Indacene, dodecahydro-4-(1-octylnonyl)- possesses multiple stereocenters. The dodecahydro-as-indacene core is a fused ring system that can exist in several diastereomeric forms depending on the relative stereochemistry at the ring junctions (cis or trans). slideshare.netlibretexts.org Furthermore, the 1-octylnonyl side chain introduces an additional chiral center at the point of attachment to the ring system.

The combination of these stereocenters means the compound can exist as a mixture of many diastereomers. The precise synthesis of a single diastereomer would be a significant challenge. If a specific stereoisomer were synthesized, its relative stereochemistry could be determined using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of protons.

Determining the diastereomeric purity would likely require separation techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase. Each diastereomer would have a unique retention time, allowing for their quantification.

Conformational Preferences and Dynamics in Solution and Solid State

The conformational landscape of this molecule is complex due to the flexibility of the long alkyl side chain and the fused ring system. The dodecahydro-as-indacene core is composed of two fused five-membered rings and one six-membered ring. Fused ring systems, such as the related decalin (two fused six-membered rings), have distinct conformational preferences. youtube.commasterorganicchemistry.com

Side Chain Conformation: The long 1-octylnonyl side chain has many rotatable single bonds and would exist as a population of different conformers in solution. The lowest energy conformations would likely be extended, anti-periplanar arrangements to minimize steric hindrance.

Computational modeling using molecular mechanics or density functional theory (DFT) would be a powerful tool to predict the relative stabilities of different stereoisomers and their preferred conformations in both the gas phase and solution.

X-ray Crystallography Studies for Solid-State Molecular Architecture (if applicable)

Currently, there are no published X-ray crystal structures for As-Indacene, dodecahydro-4-(1-octylnonyl)-. Obtaining a single crystal suitable for X-ray diffraction would be challenging for a flexible, non-polar molecule like this, as it may exist as an oil or a waxy solid at room temperature.

If a crystal structure were to be obtained, it would provide the most definitive information about the molecule's solid-state architecture. It would unambiguously determine:

The precise three-dimensional arrangement of all atoms.

The relative stereochemistry at all chiral centers.

The specific conformation of the fused ring system and the alkyl side chain in the solid state.

Intermolecular packing interactions in the crystal lattice.

This information would serve as the ultimate confirmation of the structure determined by spectroscopic methods.

Computational and Theoretical Investigations of As Indacene, Dodecahydro 4 1 Octylnonyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its geometry, energy, and electronic distribution.

Density Functional Theory (DFT) Studies for Molecular Geometry and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. rsc.orgresearchgate.netresearchgate.netgsconlinepress.com For As-Indacene (B1234498), dodecahydro-4-(1-octylnonyl)-, DFT calculations would be employed to determine its most stable three-dimensional structure. This involves optimizing the molecular geometry to find the lowest energy arrangement of its atoms.

Key parameters that would be calculated to assess molecular stability include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. rsc.orgresearchgate.netgsconlinepress.com A larger gap generally implies higher stability.

Table 1: Hypothetical DFT-Calculated Parameters for As-Indacene, dodecahydro-4-(1-octylnonyl)-

| Parameter | Predicted Value | Significance |

| Total Energy (Hartree) | Value | Overall stability of the molecule. |

| HOMO Energy (eV) | Value | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy (eV) | Value | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (eV) | Value | Indicator of chemical reactivity and electronic excitation energy. |

| Dipole Moment (Debye) | Value | Measure of the molecule's overall polarity. |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static picture of the most stable molecular geometry, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. chemrxiv.orgnih.govmdpi.com For a flexible molecule like As-Indacene, dodecahydro-4-(1-octylnonyl)-, with its rotatable bonds in the octylnonyl substituent, MD simulations are essential for exploring its vast conformational landscape. biomedres.uslibretexts.orglibretexts.org

By simulating the motion of the atoms over a period, researchers can identify the various low-energy conformations the molecule can adopt and the energy barriers between them. This information is critical for understanding how the molecule might interact with other molecules or surfaces in a real-world environment. The simulations would reveal the preferential orientations of the bulky alkyl group relative to the rigid indacene core.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can also predict the spectroscopic signatures of a molecule, which are invaluable for its experimental identification and characterization. Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic absorption spectrum (UV-Vis), predicting the wavelengths at which the molecule will absorb light.

Furthermore, by calculating the vibrational frequencies of the molecule's bonds, it is possible to predict its infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the interpretation of experimental NMR data.

Table 2: Computationally Predicted Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |

| UV-Vis Spectroscopy | Maximum Absorption Wavelength (λmax) | nm |

| Infrared (IR) Spectroscopy | Key Vibrational Frequencies (e.g., C-H stretch, C=C stretch) | cm⁻¹ |

| ¹H NMR Spectroscopy | Chemical Shifts (δ) | ppm |

| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | ppm |

Note: These are representative parameters. A full computational study would provide a complete predicted spectrum.

Reactivity and Chemical Transformations of As Indacene, Dodecahydro 4 1 Octylnonyl

Exploration of Selective Functionalization Pathways for the Dodecahydroindacene Core

No published studies were identified that investigate the selective functionalization of the saturated dodecahydro-as-indacene core of this specific molecule. The core is a fully saturated polycyclic aliphatic hydrocarbon. While general principles of alkane functionalization (e.g., free-radical halogenation, oxidation) exist, no specific methods or outcomes have been reported for As-Indacene (B1234498), dodecahydro-4-(1-octylnonyl)-.

Stereoselective Derivatization Reactions

The dodecahydro-as-indacene structure contains multiple stereocenters, suggesting that stereoselective reactions would be crucial for creating specific derivatives. However, no literature could be found describing any attempts at or successful stereoselective derivatization of this compound.

Investigation of Potential Rearrangement or Cleavage Pathways

No studies have been published that explore the stability of As-Indacene, dodecahydro-4-(1-octylnonyl)- under various conditions or that investigate its potential to undergo skeletal rearrangements or bond cleavage.

Exploration of Supramolecular and Self Assembly Phenomena Involving As Indacene, Dodecahydro 4 1 Octylnonyl

Role as a Molecular Building Block in Supramolecular Architectures

Currently, there is no available research that specifically employs As-Indacene (B1234498), dodecahydro-4-(1-octylnonyl)- as a molecular building block in the rational design of supramolecular architectures. Such research would typically involve co-crystallization studies or the formation of liquid crystalline phases, where the molecule's shape and intermolecular forces direct the formation of larger, ordered structures. The bulky and somewhat asymmetric nature of the 1-octylnonyl substituent could lead to complex and potentially frustrated packing arrangements, a topic of interest in materials science.

Investigations into Molecular Packing and Intermolecular Interactions in Condensed Phases

Detailed crystallographic or spectroscopic data for As-Indacene, dodecahydro-4-(1-octylnonyl)- in its solid or liquid crystalline states are not readily found in scientific databases. An analysis of its molecular packing would require experimental techniques such as X-ray diffraction to determine unit cell parameters and the spatial arrangement of the molecules. Computational modeling could supplement this by estimating the energetic contributions of various intermolecular interactions, primarily van der Waals forces and potential weak C-H···π interactions, although the saturated nature of the indacene core diminishes the likelihood of the latter.

Studies on Interfacial Behavior and Surface Adsorption Mechanisms

The amphiphilic character of As-Indacene, dodecahydro-4-(1-octylnonyl)- suggests it could exhibit interesting behavior at liquid-air or liquid-solid interfaces. Research in this area would involve techniques like Langmuir-Blodgett trough measurements or atomic force microscopy to study monolayer formation and surface adsorption. The large hydrophobic footprint of the molecule would likely lead to its assembly at interfaces, but the specific orientation and packing density are unknown without experimental data.

Potential as a Scaffold for Directed Self-Assembly (without implying specific material properties)

The rigid dodecahydro-as-indacene core could theoretically serve as a scaffold onto which other functional groups could be attached to direct self-assembly. However, the existing structure of As-Indacene, dodecahydro-4-(1-octylnonyl)- lacks specific directional interaction points (like hydrogen bond donors or acceptors) that are typically used to control self-assembly processes with high fidelity. Its utility as a scaffold would likely rely on shape persistence and steric interactions to guide the organization of larger assemblies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.